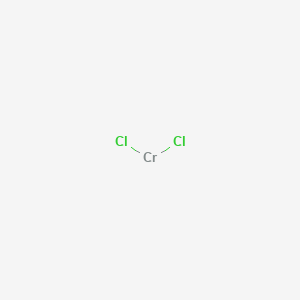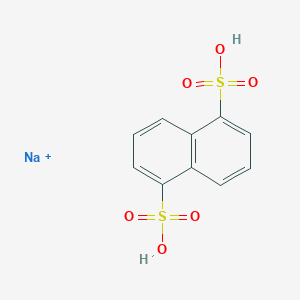
PGF1β
Vue d'ensemble
Description
Prostaglandin F1β (PGF1β) is a member of the prostaglandin family, which plays a critical role in regulating a variety of physiological and pathophysiological processes in the body. It is produced by arachidonic acid through cyclooxygenases and various prostaglandin-specific synthases .
Synthesis Analysis
Prostaglandins, including PGF1β, are produced by arachidonic acid through cyclooxygenases and various prostaglandin-specific synthases . The synthesis of the 10,10-dimethyl analogues of PGF1α, PGF1β, 11-epi-PGF1β, PGF2α methyl ester and their C(15)-epimers has been described .
Mécanisme D'action
Target of Action
PGF1β, also known as Transforming Growth Factor Beta (TGF-β), is a multifunctional cytokine that plays a critical role in many cellular processes . It primarily targets the TGF-β receptor complex, which is composed of TGF-β, Activin, Nodal, bone morphogenetic proteins (BMPs), growth and differentiation factors (GDFs), and other factors . The role of TGF-β in fibrosis and cancer is complex and sometimes even contradictory, exhibiting either inhibitory or promoting effects depending on the stage of the disease .
Mode of Action
TGF-β acts by binding to its receptors, leading to the activation of SMAD-mediated processes and noncanonical pathways involving MAPK cascades, PI3K/AKT, Rho-like GTPases, and NF-κB signaling . This intricate signaling system is finely tuned by interactions between canonical and noncanonical pathways . The activation of TGF-β is a multiple-step process, involving the transformation from latent pro-TGF-β molecule to active TGF-β .
Biochemical Pathways
TGF-β signaling can actively alter metabolism in diverse cell types . It plays a role in glucose, lipid, amino acid, redox, and polyamine metabolism . The TGF-β signaling pathway contributes to a broad range of physiological and pathological processes, and its key roles in development, immunity, wound healing, cancer, fibrosis, skeletal and cardiac diseases have been extensively studied .
Result of Action
The result of TGF-β action is quite variable and multifaceted, going far beyond the well-characterized classical TGF-β signaling pathway . It regulates the growth and differentiation of various cell types and is involved in various processes, such as normal development, immune function, microglia function, and responses to neurodegeneration .
Action Environment
The action of TGF-β is influenced by the cellular environment. While expressed by many cells types, TGF-β1 only has a very localized range of action within cell environment thanks to fine regulation of its activation by Latency-associated peptide chain (LAP) and 'milieu molecules’ . The TGF-β signaling pathway is a crucial modulator of cell fate, orchestrating processes from cell proliferation to apoptosis .
Propriétés
IUPAC Name |
7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-JQXWHSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prostaglandin F1beta | |
CAS RN |
10164-73-5 | |
| Record name | Prostaglandin F1beta | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010164735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



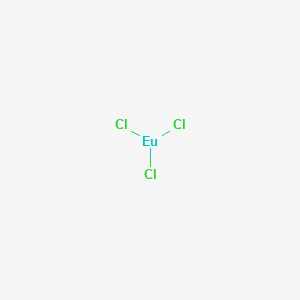
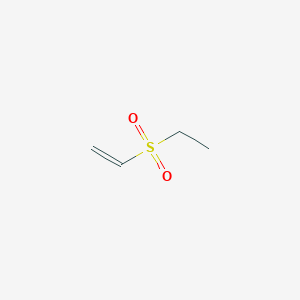
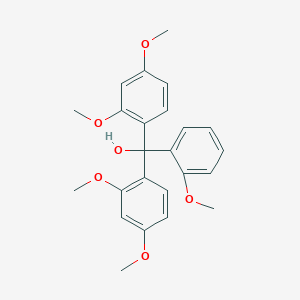



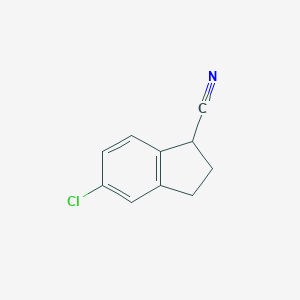
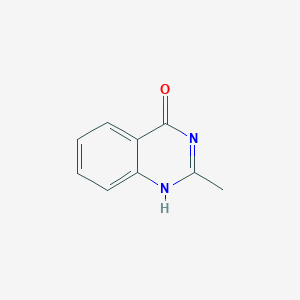
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)

